molecular formula C26H28FN3O4S B8198344 USP30 inhibitor 18

USP30 inhibitor 18

Cat. No.: B8198344
M. Wt: 497.6 g/mol
InChI Key: NRHPFMQPXSSELC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

CMPD-39 is synthesized through a series of chemical reactions involving benzosulphonamide as a key intermediate. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of CMPD-39 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, precise control of reaction conditions, and purification techniques to ensure the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CMPD-39 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in the addition of hydrogen atoms .

Scientific Research Applications

CMPD-39 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of USP30 and its effects on cellular processes.

    Biology: Enhances mitophagy and pexophagy, making it valuable in studying mitochondrial and peroxisomal dynamics.

    Medicine: Potential therapeutic applications in treating conditions associated with defects in the PINK1/Parkin pathway, such as Parkinson’s disease and pulmonary fibrosis.

    Industry: Used in the development of new drugs targeting USP30 and related pathways

Mechanism of Action

CMPD-39 exerts its effects by selectively inhibiting USP30, a deubiquitylase enzyme located on mitochondria and peroxisomes. By inhibiting USP30, CMPD-39 enhances the ubiquitylation of specific proteins, leading to increased mitophagy and pexophagy. This process involves the accumulation of phosphoubiquitin and the degradation of damaged mitochondria and peroxisomes .

Comparison with Similar Compounds

CMPD-39 is unique in its high selectivity for USP30 compared to other deubiquitylase inhibitors. Similar compounds include:

CMPD-39 stands out due to its high selectivity and effectiveness in enhancing mitophagy and pexophagy, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHPFMQPXSSELC-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
USP30 inhibitor 18
Reactant of Route 2
Reactant of Route 2
USP30 inhibitor 18
Reactant of Route 3
Reactant of Route 3
USP30 inhibitor 18
Reactant of Route 4
Reactant of Route 4
USP30 inhibitor 18
Reactant of Route 5
Reactant of Route 5
USP30 inhibitor 18
Reactant of Route 6
Reactant of Route 6
USP30 inhibitor 18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.